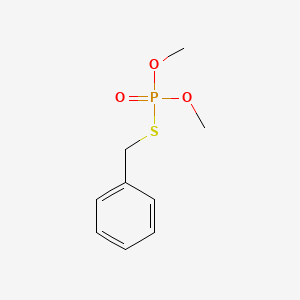
Dimethoxyphosphorylsulfanylmethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethoxyphosphorylsulfanylmethylbenzene is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its complex structure and diverse reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethoxyphosphorylsulfanylmethylbenzene involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of high-purity reagents and controlled environments to prevent contamination and ensure high yields. Common methods include:
Step 1: Initial formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using various reagents to introduce desired functional groups.
Step 3: Purification and isolation of the final product using techniques such as chromatography and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:
Raw Material Preparation: Ensuring all starting materials are of high purity.
Reaction Monitoring: Using advanced sensors and control systems to monitor reaction conditions in real-time.
Product Isolation: Employing large-scale purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethoxyphosphorylsulfanylmethylbenzene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Dimethoxyphosphorylsulfanylmethylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which Dimethoxyphosphorylsulfanylmethylbenzene exerts its effects involves interactions with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which this compound is used.
Propriétés
Numéro CAS |
7205-16-5 |
|---|---|
Formule moléculaire |
C9H13O3PS |
Poids moléculaire |
232.24 g/mol |
Nom IUPAC |
dimethoxyphosphorylsulfanylmethylbenzene |
InChI |
InChI=1S/C9H13O3PS/c1-11-13(10,12-2)14-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clé InChI |
IIQZMUBPITYEIO-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)SCC1=CC=CC=C1 |
SMILES canonique |
COP(=O)(OC)SCC1=CC=CC=C1 |
Key on ui other cas no. |
7205-16-5 |
Synonymes |
O,O-dimethyl S-(phenylmethyl) ester phosphorothioic acid ricid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















